N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide
Description
This compound features a 3-fluorobenzamide core linked to a dimethylaminophenyl group and a 1,2,3,4-tetrahydroisoquinoline moiety. The dimethylamino group enhances solubility, while the fluorobenzamide and tetrahydroisoquinoline moieties contribute to receptor binding specificity .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-29(2)24-12-10-20(11-13-24)25(17-28-26(31)21-8-5-9-23(27)16-21)30-15-14-19-6-3-4-7-22(19)18-30/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRAVCGCUPTEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the dimethylamino group: This step involves the alkylation of an aniline derivative with dimethylamine, often using a suitable alkylating agent like methyl iodide.
Coupling with the fluorobenzamide moiety: The final step involves the coupling of the tetrahydroisoquinoline intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: To ensure consistent production and better control over reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, potentially reducing the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like hydroxide or alkoxide for nucleophilic substitution.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or reduced aromatic compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
LY-344864 (N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide)
- Structural Similarities: Both compounds share a fluorobenzamide group and a dimethylamino-substituted aromatic system.
- Key Differences: LY-344864 contains a carbazole ring instead of tetrahydroisoquinoline, altering rigidity and binding pocket interactions.
- Pharmacological Implications: Carbazole derivatives often exhibit affinity for serotonin receptors, while tetrahydroisoquinoline is associated with opioid or adrenergic receptor modulation. The dimethylamino group in both compounds likely improves blood-brain barrier (BBB) permeability .
Orexin-1 Receptor Antagonists ()
- Example Compound : N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e)
- Structural Comparison : While the target compound lacks the hydroxy-methoxyphenyl and nitro groups, both share acetamide/benzamide backbones.
- However, 9e’s high synthetic yield (100%) contrasts with typical challenges in synthesizing tetrahydroisoquinoline derivatives .
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide ()
- Structural Similarities: Nearly identical to the target compound but replaces the dimethylaminophenyl group with furan.
- Key Differences: The furan’s polarity may reduce lipid solubility and BBB penetration compared to the dimethylaminophenyl group. This analog’s presence in chemical databases (e.g., CHEMBL1735713) suggests prior exploration in drug discovery, though pharmacological data remain unspecified .
Pesticide Benzamides (–9)
- Example Compound : Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide)
- Structural Comparison : Shares a benzamide core but incorporates pesticidal substituents (e.g., trifluoromethyl, isopropoxy).
- Functional Insights: The target compound’s dimethylamino and tetrahydroisoquinoline groups distinguish it from agrochemical analogs, highlighting divergent applications despite shared synthetic routes .
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability: The dimethylamino group in the target compound likely enhances aqueous solubility compared to nitro- or furan-containing analogs, supporting oral bioavailability and CNS delivery .
- Synthetic Feasibility: While orexin antagonists () achieve high yields, the target compound’s tetrahydroisoquinoline synthesis may require optimized cyclization steps, impacting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
